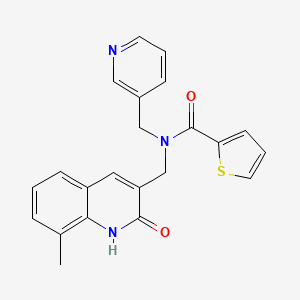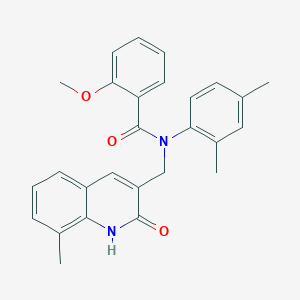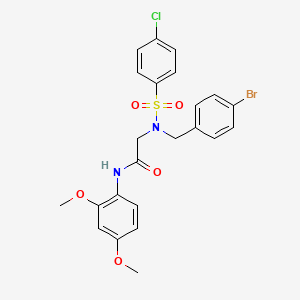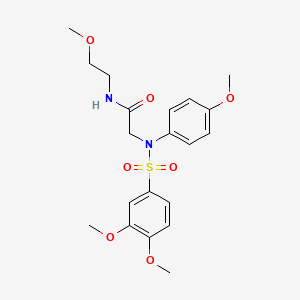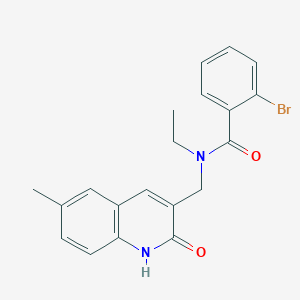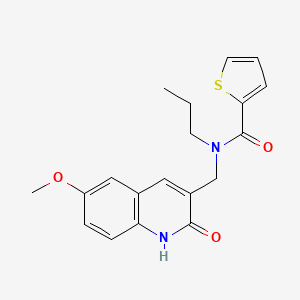
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide, also known as GMX1778, is a novel small molecule inhibitor of NAD+ biosynthesis. It has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the NAD+ biosynthesis pathway, which is essential for cancer cell survival. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as metabolic disorders such as obesity and diabetes.
作用机制
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is a coenzyme that plays a critical role in cellular metabolism and energy production. By inhibiting NAMPT, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide reduces the levels of NAD+ in cells, which leads to a disruption of cellular metabolism and energy production. This disruption ultimately leads to cell death in cancer cells and has potential therapeutic applications in other diseases.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the levels of NAD+ in cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been shown to have anti-inflammatory properties and reduce the levels of pro-inflammatory cytokines in animal models. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.
实验室实验的优点和局限性
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for NAMPT. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide also has some limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. One area of research is the development of more potent and selective inhibitors of NAMPT. Another area of research is the combination of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide with other therapeutic agents to enhance its effectiveness. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been studied for its potential use in combination with radiation therapy and chemotherapy. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been studied for its potential use in combination with immunotherapy. Overall, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has shown promising results in preclinical studies and has potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.
合成方法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide involves several steps. The first step is the synthesis of 2-bromo-6-methoxyquinoline, which is then reacted with N-propylthiophene-2-carboxamide to form the intermediate product. The intermediate product is then reacted with sodium borohydride and acetic acid to produce N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. The overall yield of the synthesis is around 30%.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-8-21(19(23)17-5-4-9-25-17)12-14-10-13-11-15(24-2)6-7-16(13)20-18(14)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTFJSPKKSBQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

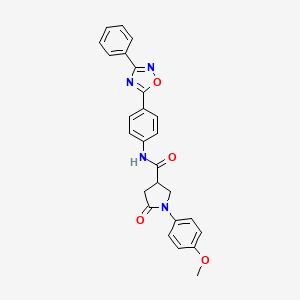
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
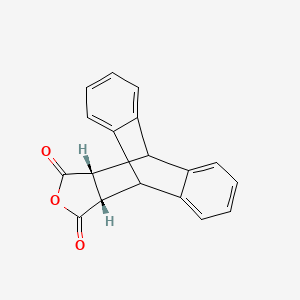

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)


![N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
